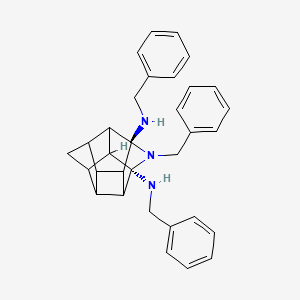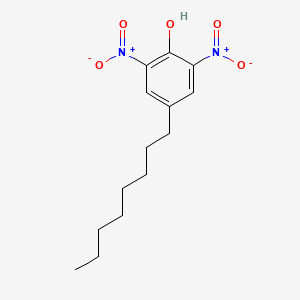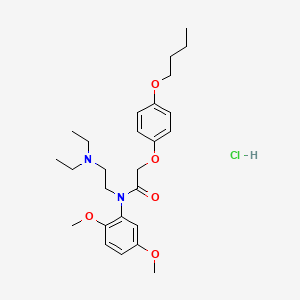
N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes both pyrazine and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine typically involves the reaction of 2-aminopyrazine with hydrazine derivatives under controlled conditions. One common method includes the condensation of 2-aminopyrazine with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antitumor properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: It is utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets are still under investigation, but its hydrazine and pyrazine moieties are believed to play crucial roles in its bioactivity .
Comparison with Similar Compounds
N-benzylidenepyrazin-2-amine: Similar in structure but with a benzylidene group instead of a hydrazinylidene group.
N-(4-dimethylamino)benzylidene)pyrazin-2-amine: Contains a dimethylamino group, offering different reactivity and applications.
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings but are fused with pyrrole rings, leading to different biological activities
Uniqueness: N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine is unique due to its combination of hydrazine and pyrazine functionalities, which confer distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
54608-53-6 |
|---|---|
Molecular Formula |
C6H8N6 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
N-(2-hydrazinylideneethylideneamino)pyrazin-2-amine |
InChI |
InChI=1S/C6H8N6/c7-10-3-4-11-12-6-5-8-1-2-9-6/h1-5H,7H2,(H,9,12) |
InChI Key |
UVGIYCLOLQCSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)NN=CC=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)






